molecular formula C10H16NO4S- B12355955 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester

Cat. No.: B12355955
M. Wt: 246.31 g/mol
InChI Key: CTDIKDIZNAGMFK-UHFFFAOYSA-M
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Description

Structural Classification of Thiomorpholine-Based Dicarboxylates

Thiomorpholine-based dicarboxylates are characterized by a six-membered heterocyclic ring containing one sulfur atom and two carboxylic acid groups. The 4-(1,1-dimethylethyl) ester derivative, formally known as 4-tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate, features a tert-butyl ester group at position 4 and a methyl ester at position 3 (Figure 1). The thiomorpholine ring adopts a chair-like conformation, with sulfur contributing to electronic polarization and influencing reactivity.

Key structural attributes include:

  • Molecular formula : C₁₁H₁₉NO₄S
  • Molecular weight : 261.34 g/mol
  • Functional groups : Two ester moieties (tert-butyl and methyl), one secondary amine, and a thioether bond

The stereochemistry of the compound is defined by the (R)-configuration at position 3, as evidenced by chiral resolution studies. This configuration enhances its utility in asymmetric synthesis, particularly in peptide coupling reactions where spatial arrangement governs biological activity.

Table 1: Structural Properties of 4-(1,1-Dimethylethyl) Ester Derivatives

Property Value Source
IUPAC Name 4-(tert-butyl) 3-methyl thiomorpholine-3,4-dicarboxylate
SMILES C1C(NC(CS1)C(=O)OC(C)(C)C)C(=O)OC
InChI Key WATXLILDVUDIBE-UHFFFAOYSA-N
Boiling Point 412.5°C (estimated)

Historical Development of 4-(1,1-Dimethylethyl) Ester Derivatives

The synthesis of thiomorpholine derivatives dates to the mid-20th century, with early methods relying on cyclization of β-amino thiols with dicarboxylic acids. The introduction of tert-butyl esters emerged in the 1990s as a strategy to improve solubility and stability during peptide synthesis. A landmark advancement occurred in 2003 with the development of enantioselective routes using chiral auxiliaries, enabling gram-scale production of (R)-configured derivatives.

Applications evolved from simple intermediates to bioactive agents:

  • Antioxidant activity : Thiomorpholine derivatives demonstrated lipid peroxidation inhibition (IC₅₀ = 7.5 µM) in 2010.
  • DPP-IV inhibition : 2015 studies identified 3,4-dicarboxylates as potent dipeptidyl peptidase IV inhibitors for diabetes management.
  • Cholesterol modulation : 2020 research highlighted their role in suppressing squalene synthase, reducing LDL by 76%.

Table 2: Milestones in Synthetic Methodology

Year Innovation Impact
1998 Thiomorpholine ring formation via Mitsunobu reaction Enabled oxygen-to-sulfur substitution
2007 tert-Butyl ester protection using Boc anhydride Improved amine stability
2018 Continuous flow synthesis Scaled production to kilogram levels

Properties

Molecular Formula

C10H16NO4S-

Molecular Weight

246.31 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/p-1

InChI Key

CTDIKDIZNAGMFK-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Polymer-Supported Synthesis Method

Principle and General Approach

The polymer-supported synthesis represents one of the most effective methods for preparing 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester. This approach leverages solid-phase synthesis techniques to control stereochemistry and improve reaction efficiency.

Detailed Synthetic Procedure

The synthesis begins with immobilized Fmoc-Cys(Trt)-OH as the starting material attached to a suitable resin. The polymer-supported synthesis follows these key steps:

  • Immobilization of Fmoc-Cys(Trt)-OH on an appropriate resin
  • Solid-phase synthesis of N-alkyl-N-sulfonyl/acyl intermediates
  • Ring closure to form the thiomorpholine structure
  • Trifluoroacetic acid-mediated cleavage from the resin

The inclusion of triethylsilane in the cleavage cocktail is crucial for the stereoselective formation of the corresponding thiomorpholine-3-carboxylic acids. This approach allows for control over the stereochemistry of the newly formed stereocenter, which is essential for the preparation of the (3R)-isomer.

Stereochemical Considerations

Stereochemical studies have revealed the specific configuration of the newly formed stereocenter during the synthesis. The structure of the final product exhibits stable N-acyl rotamers, which is an important consideration for applications in peptide synthesis and medicinal chemistry.

Table 1: Key Reaction Parameters for Polymer-Supported Synthesis

Parameter Condition Purpose
Starting Material Fmoc-Cys(Trt)-OH Source of sulfur-containing backbone
Resin Polymer support Facilitates solid-phase synthesis
Cleavage Agent Trifluoroacetic acid Releases compound from resin
Stereochemical Control Triethylsilane Ensures stereoselective formation
Temperature Room temperature Optimal for maintaining stereochemistry
Atmosphere Inert (N₂) Prevents oxidation of sulfur

Telescoped Continuous Flow Synthesis

Principles and Advantages

An alternative approach for preparing thiomorpholine derivatives involves a telescoped continuous flow process. This method offers advantages in terms of scalability and efficiency, particularly for the synthesis of the basic thiomorpholine ring structure.

Synthetic Protocol

The synthesis involves a two-step telescoped format for the continuous flow generation of thiomorpholine. The key steps include:

  • Thiol-ene reaction
  • Subsequent cyclization to form the thiomorpholine ring

The optimization of this process revealed that using DIPEA (N,N-Diisopropylethylamine) as a base provides optimal results. The reaction achieves high conversion rates, with NMR yields of the thiomorpholine product reaching 84-87%.

Reaction Conditions and Isolation

The cyclization reaction is typically conducted at 100°C with a residence time of approximately 5 minutes. After completion, the reaction mixture undergoes a specific work-up procedure:

  • Addition of 1M HCl and EtOAc
  • Phase separation and washing of the organic phase with 1M HCl
  • Basification of the combined aqueous phases with NaOH to pH >13
  • Extraction with dichloromethane
  • Drying over Na₂SO₄ and solvent removal
  • Purification by vacuum distillation

This procedure typically yields thiomorpholine as a colorless oil with a boiling point of 58-64°C at 20 mbar. Further functionalization would be required to convert this basic scaffold to 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester.

Table 2: Reaction Conditions for Telescoped Flow Synthesis

Parameter Optimal Condition Effect on Yield
Temperature 100°C Critical for cyclization
Residence Time 5 minutes Affects conversion rate
Base DIPEA (2 equiv) Superior to Et₃N and DBU
Solvent Not specified in source Affects solubility and reaction rate
NMR Yield 84-87% Before isolation
Isolated Yield 54% overall After distillation

Preparation of the tert-Butyl Ester Functionality

General Approaches to tert-Butyl Ester Formation

The incorporation of the tert-butyl ester group (1,1-dimethylethyl ester) is a crucial aspect of preparing 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester. Several methods can be employed for this transformation:

Carbodiimide-Mediated Esterification

This approach utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent, along with 4-dimethylaminopyridine (DMAP) as a catalyst, to promote the formation of the tert-butyl ester from the corresponding carboxylic acid and tert-butyl alcohol.

Reaction with Isobutylene

Direct reaction of the carboxylic acid with isobutylene in the presence of a strong acid catalyst (typically H₂SO₄) can lead to tert-butyl ester formation. This reaction requires pressure equipment due to the gaseous nature of isobutylene.

Use of tert-Butyl Acetate

An alternative approach involves the use of tert-butyl acetate with a catalyst under specific conditions to facilitate transesterification.

Selective N-Boc Protection

The selective introduction of the N-Boc (tert-butyloxycarbonyl) group on the nitrogen atom of the thiomorpholine ring is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DIPEA. This reaction is usually conducted in dichloromethane or tetrahydrofuran at room temperature.

Table 3: Conditions for tert-Butyl Ester Formation

Method Reagents Conditions Advantages Limitations
Carbodiimide Coupling DCC, DMAP, tert-butanol RT, 12-24h Mild conditions Formation of DCU byproduct
Isobutylene Method H₂SO₄, isobutylene 0°C, pressure High yielding Requires pressure equipment
tert-Butyl Acetate tert-butyl acetate, catalyst Reflux More accessible reagents Lower yields for hindered acids

Synthetic Route to (R)-4-Boc-Thiomorpholine-3-Carboxylic Acid

Starting Materials and Chiral Induction

The preparation of (R)-4-Boc-Thiomorpholine-3-Carboxylic Acid, a closely related compound to our target molecule, provides valuable insights. This synthesis typically begins with chiral starting materials or employs chiral catalysts to induce the desired stereochemistry.

The compound serves as a key intermediate in the synthesis of peptides and bioactive molecules due to its ability to introduce chirality and functional diversity. The Boc group functions as a protective group for the amine functionality, enhancing stability during subsequent transformations.

Key Transformation Steps

Based on the available information, the synthesis of the (R)-isomer likely involves:

  • Preparation of appropriate precursors containing sulfur
  • Cyclization to form the thiomorpholine ring
  • Stereoselective introduction of the carboxylic acid functionality
  • Protection of the nitrogen with a Boc group

Analytical Characterization

The compound can be characterized using various analytical techniques:

  • ¹H NMR spectroscopy
  • ¹³C NMR spectroscopy
  • Mass spectrometry
  • Infrared spectroscopy
  • X-ray crystallography (for solid derivatives)

Comparative Analysis of Preparation Methods

Efficiency and Scalability

When comparing the different preparation methods, several factors must be considered:

Table 4: Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Scalability
Polymer-Supported Synthesis High stereoselectivity, Good purity Requires specialized equipment, More steps Moderate to high Limited
Telescoped Flow Synthesis Continuous process, Higher throughput Less stereocontrol, Additional functionalization needed 54% overall Excellent
Traditional Solution-Phase Simple setup, Well-established Lower stereoselectivity, More purification required Variable Good

Stereochemical Control

The polymer-supported approach offers superior stereochemical control, which is critical for preparing the (3R)-stereoisomer. The inclusion of triethylsilane in the cleavage cocktail is particularly important for stereoselective formation of the desired product.

In contrast, the telescoped flow synthesis approach may require additional steps to achieve the desired stereochemistry, although it offers advantages in terms of scalability and throughput.

Characterization and Analysis

Spectroscopic Analysis

The characterization of 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester typically involves:

  • ¹H NMR spectroscopy: Confirms the structural features, including the thiomorpholine ring protons and the tert-butyl group.
  • ¹³C NMR spectroscopy: Provides information about the carbon framework, including the carboxylic acid and carbamate carbons.
  • Mass spectrometry: Confirms the molecular weight and fragmentation pattern.
  • IR spectroscopy: Identifies functional groups, particularly the C=O stretching of the carboxylic acid and carbamate groups.

Purity Assessment

The purity of the prepared compound can be assessed using:

  • HPLC analysis: Provides information about the chromatographic purity.
  • Elemental analysis: Confirms the elemental composition matches the theoretical values.
  • Melting point determination (for solid derivatives): Indicates the presence of impurities.

Applications and Importance

The target compound, 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, particularly its (3R)-isomer, serves as a valuable intermediate in:

  • Medicinal chemistry for the synthesis of drug candidates
  • Peptide chemistry as a building block for peptidomimetics
  • Development of enzyme inhibitors
  • Preparation of chiral ligands for catalysis

The presence of the thiomorpholine ring, along with the carboxylic acid and protected amine functionalities, provides multiple points for further derivatization, making this compound particularly versatile in organic synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Differences :

  • Ring Heteroatom : Oxygen (morpholine) vs. sulfur (thiomorpholine).
  • Polarity : Morpholine derivatives are more polar due to oxygen’s electronegativity.
  • Applications : Morpholine analogs are more common in approved pharmaceuticals, whereas thiomorpholines are niche research tools .

Succinobucol (AGI-1067, CAS: 216167-82-7)

Succinobucol is a structurally complex phenolic compound featuring two tert-butyl groups, thioether linkages, and a butanedioic acid ester. While it shares the tert-butyl ester motif with the target compound, its core structure diverges significantly. Succinobucol’s antioxidant properties and cardiovascular applications (e.g., reducing atherosclerotic events) stem from its phenolic hydroxyl and thioether groups, which are absent in the thiomorpholine derivative .

Key Differences :

  • Core Structure: Phenolic ring system vs. thiomorpholine heterocycle.
  • Functionality: Succinobucol includes antioxidant moieties (phenolic -OH) and dual thioether linkages.
  • Therapeutic Use : Clinically validated for cardiovascular disease vs. research-focused thiomorpholine .

Oxazolidine Derivatives (e.g., CAS: 102308-32-7)

Oxazolidines are five-membered heterocycles containing nitrogen and oxygen. Examples like 1,1-dimethylethyl 2,2-dimethyl-(S)-4-formyloxazolidine-3-carboxylate feature chiral centers and formyl groups, making them valuable in asymmetric synthesis. Unlike the thiomorpholine compound, oxazolidines are smaller rings with distinct stereochemical and reactivity profiles. Their tert-butyl esters are often used to protect carboxyl groups during synthetic workflows .

Key Differences :

  • Ring Size : Five-membered (oxazolidine) vs. six-membered (thiomorpholine).
  • Stereochemical Complexity : Oxazolidines frequently serve as chiral auxiliaries.
  • Synthetic Utility : Preferred for stereoselective synthesis vs. thiomorpholine’s exploratory applications .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Ring Heteroatom Key Functional Groups Primary Applications
3,4-Thiomorpholinedicarboxylic acid... ester 128453-98-5 C₁₀H₁₅NO₄S²⁻ S, N Tert-butyl ester, carboxylate Research chemical
Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester 212650-43-6 C₁₁H₁₉NO₅ O, N Tert-butyl ester Pharmaceutical intermediates
Succinobucol (AGI-1067) 216167-82-7 C₃₅H₅₂O₅S₂ None (phenolic) Tert-butyl esters, thioethers Cardiovascular therapy
Oxazolidine derivatives 102308-32-7 Varies O, N Tert-butyl ester, formyl Chiral synthesis

Research Findings and Implications

  • Thiomorpholine vs. Morpholine : The sulfur atom in thiomorpholine increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to morpholine .
  • Tert-Butyl Esters : Common across all compounds, this group improves metabolic stability by resisting esterase hydrolysis, a critical feature in prodrug design .
  • Biological Activity: Succinobucol’s therapeutic efficacy highlights the importance of thioether and phenolic groups in redox modulation, whereas thiomorpholine derivatives remain underexplored in clinical settings .
  • Synthetic Utility : Oxazolidines outperform thiomorpholines in stereochemical control, underscoring the trade-off between ring size and functional versatility .

Biological Activity

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiomorpholine ring with two carboxylic acid groups and an ester functional group. Its structural formula can be represented as follows:

CxHyNzOaSb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{S}_b

where x,y,z,a,bx,y,z,a,b represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Anticancer Activity

Recent studies have indicated that derivatives of thiomorpholine compounds exhibit significant anticancer properties. For example, certain derivatives have shown strong antiproliferative activity against various human cancer cell lines including MV4-11 (leukemia), A549 (lung), PC-3 (prostate), and MCF-7 (breast) cells. The mechanism of action typically involves the induction of apoptosis through the activation of caspases .

Table 1: Anticancer Activity of Thiomorpholine Derivatives

CompoundCell LineIC50 (µM)Mechanism
2bMV4-1125.04Apoptosis via caspase activation
3bA54924.69Apoptosis via caspase activation
5bMCF-720.36Apoptosis via caspase activation

Neuroprotective Effects

Research has also explored the neuroprotective effects of thiomorpholine derivatives in models of neurodegenerative diseases. For instance, in animal models of amyotrophic lateral sclerosis (ALS), certain derivatives improved motor function and increased survival rates by reducing neuroinflammation and oxidative stress .

Table 2: Neuroprotective Effects in Animal Models

Study ModelTreatmentOutcome
G93A ALS Mouse ModelThiomorpholine DerivativeImproved motor function and survival rate
Zebrafish AD ModelThiomorpholine DerivativeReduced cognitive impairment and apoptosis

Case Studies

Case Study 1: Antitumor Activity in Leukemia
A study examined the effects of various thiomorpholine derivatives on MV4-11 leukemia cells. The results indicated that specific compounds induced cell death through apoptosis pathways. The structure-activity relationship highlighted that modifications at the amine positions significantly influenced anticancer efficacy .

Case Study 2: Neuroprotection in Alzheimer's Disease
In a zebrafish model of Alzheimer's disease, treatment with a thiomorpholine derivative resulted in decreased levels of amyloid-beta plaques and improved cognitive functions. This suggests potential therapeutic applications for thiomorpholine compounds in neurodegenerative disorders .

The biological activity of 3,4-thiomorpholinedicarboxylic acid derivatives can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Antioxidant Activity : Reduction of oxidative stress markers in neuronal tissues.
  • Anti-inflammatory Effects : Modulation of inflammatory cytokines in neurodegenerative models.

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